![molecular formula C33H39N7O5 B601654 (Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate CAS No. 211915-00-3](/img/structure/B601654.png)
(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is a useful research compound. Its molecular formula is C33H39N7O5 and its molecular weight is 613.72. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, with CAS number 212321-78-3, is a complex organic compound that has drawn attention for its potential biological activities. Its structure suggests that it may possess significant pharmacological properties, particularly in the context of cardiovascular therapies and other medical applications.
The compound has a molecular formula of C32H37N7O5 and a molecular weight of approximately 599.68 g/mol. It is characterized by several functional groups including carbamimidoyl, benzimidazole, and pyridine moieties, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its potential as a prodrug and its ability to inhibit specific enzymes involved in cardiovascular diseases. Prodrugs are pharmacologically inactive compounds that are metabolized in the body to release active drugs.
Research indicates that compounds similar to this compound may function by inhibiting thrombin, a key enzyme in the coagulation cascade. By inhibiting thrombin, these compounds can potentially reduce thrombus formation and mitigate risks associated with cardiovascular diseases such as stroke and myocardial infarction.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Inhibition of Thrombin : A study on dabigatran etexilate, a prodrug converted to dabigatran, demonstrated effective inhibition of thrombin activity in animal models. This suggests that similar mechanisms might be applicable to this compound .
- Antiplatelet Activity : The prodrug lefradafiban was shown to inhibit platelet aggregation effectively, indicating that compounds with similar structures may also exhibit antiplatelet properties .
- Pharmacokinetics : Physiologically based pharmacokinetic modeling has been utilized to assess how formulation factors influence the bioavailability and efficacy of prodrugs like dabigatran etexilate, which can provide insights into the expected behavior of this compound upon administration .
Data Table: Comparative Biological Activities
科学研究应用
Pharmacological Applications
-
Anticoagulant Therapy
- The compound is primarily recognized as a prodrug of dabigatran, an oral direct thrombin inhibitor. It is used to prevent and treat thromboembolic disorders such as deep vein thrombosis (DVT) and pulmonary embolism (PE). Clinical studies have demonstrated its efficacy in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation .
- Mechanism of Action
- Prodrug Characteristics
Clinical Trials
- Several clinical trials have evaluated the safety and efficacy of dabigatran etexilate in various patient populations. For instance, a pivotal trial demonstrated that patients receiving dabigatran had lower rates of major bleeding compared to those on traditional vitamin K antagonists .
Comparative Studies
属性
CAS 编号 |
211915-00-3 |
---|---|
分子式 |
C33H39N7O5 |
分子量 |
613.72 |
IUPAC 名称 |
methyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C33H39N7O5/c1-4-5-6-9-20-45-33(43)38-31(34)23-11-14-25(15-12-23)36-22-29-37-26-21-24(13-16-27(26)39(29)2)32(42)40(19-17-30(41)44-3)28-10-7-8-18-35-28/h7-8,10-16,18,21,36H,4-6,9,17,19-20,22H2,1-3H3,(H2,34,38,43) |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC)C4=CC=CC=N4)N |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。